3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole
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Description
Scientific Research Applications
3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole is a compound with potential applications in various areas of scientific research. The following sections detail the research applications of similar isoxazole derivatives, highlighting their relevance and potential utility in advancing scientific knowledge.
Photodecomposition and Synthesis
Isoxazole derivatives have been studied for their photodecomposition properties and synthesis processes. For instance, sulfamethoxazole, a related compound, undergoes photolabile decomposition in acidic aqueous solutions, leading to multiple photoproducts through photoisomerization of the isoxazole ring (Wei Zhou, D. Moore, 1994). Additionally, the synthesis of 3-substituted 1,2-benzisoxazole derivatives reveals their marked anticonvulsant activity, underscoring the therapeutic potential of isoxazole compounds (H. Uno, M. Kurokawa, Y. Masuda, H. Nishimura, 1979). This research indicates a broader scope of applications for isoxazole derivatives in pharmaceutical development.
Druglike Isoxazoles Synthesis
The solution-phase syntheses of druglike isoxazoles demonstrate the compound's versatility in generating a diverse library of pharmaceutical candidates. This is evidenced by the generation of a 90-compound library of isoxazoles, showcasing the adaptability and potential of isoxazole derivatives in drug discovery (Lori I Robins, J. Fettinger, D. S. Tinti, M. Kurth, 2007).
Tautomerism and Catalysis
Research on the tautomerism of heteroaromatic compounds with five-membered rings, including isoxazoles, provides insights into their chemical behavior and properties. This knowledge is fundamental for designing chemical reactions and understanding the behavior of these compounds in various conditions (A. Boulton, A. Katritzky, 1961). Furthermore, the use of sulfuric acid derivatives as recyclable catalysts for the synthesis of various organic compounds, including isoxazoles, highlights the environmental and practical benefits of developing sustainable catalytic processes (S. Tayebi, M. Baghernejad, D. Saberi, K. Niknam, 2011).
properties
IUPAC Name |
3-[(4-bromophenyl)sulfanylmethyl]-5-phenyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNOS/c17-13-6-8-15(9-7-13)20-11-14-10-16(19-18-14)12-4-2-1-3-5-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIJMNLJDVYARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CSC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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